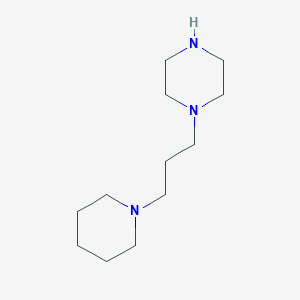

1-(3-Piperidinopropyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Piperidinopropyl)piperazine is a useful research compound. Its molecular formula is C12H25N3 and its molecular weight is 211.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine and its derivatives, including 1-(3-Piperidinopropyl)piperazine, play a significant role in the rational design of drugs. These compounds are found in a wide array of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Research indicates that slight modifications to the piperazine nucleus can lead to a considerable difference in the medicinal potential of the resultant molecules. Piperazine derivatives are also explored for their CNS activities, anticancer properties, and as cardio-protective agents. The flexibility of piperazine as a building block for drug discovery is underlined, suggesting its significant impact on pharmacokinetics and pharmacodynamics factors of the resulting molecules (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine is recognized as a versatile scaffold in medicinal chemistry, particularly for its utility against Mycobacterium tuberculosis (MTB). Compounds with piperazine as a crucial subunit have demonstrated potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The review emphasizes the structure-activity relationship of piperazine-based anti-TB molecules and suggests that piperazine is a vital building block in the design of anti-mycobacterial agents (Girase et al., 2020).

Piperazine and Morpholine in Pharmaceutical Applications

Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications. Recent scientific endeavors have focused on developing new methods for synthesizing derivatives of these compounds due to their potent pharmacophoric activities. This review discusses current trends in synthesis and the medicinal significance of piperazine and morpholine analogues, highlighting their diverse pharmacological applications (Mohammed et al., 2015).

Pharmaceutical Investigations of Piperazine Derivatives

Arylpiperazine derivatives have been the subject of extensive pharmaceutical investigations, especially in the treatment of depression, psychosis, or anxiety. The metabolism and disposition of these derivatives, including the formation of 1-aryl-piperazines through N-dealkylation, are of particular interest. This review delves into the metabolism of these derivatives and their pharmacological actions, offering insights into the physiological and pathological factors affecting drug efficacy and safety (Caccia, 2007).

Mechanism of Action

Target of Action

1-(3-Piperidinopropyl)piperazine, a derivative of piperidine, has been found to have high affinity towards the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane .

Mode of Action

The compound acts as an agonist at the S1R . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds to the S1R, activating it .

Biochemical Pathways

The activation of S1R by this compound can modulate multiple signaling pathways due to the ability of S1R to interact with various proteins and ion channels . .

Result of Action

The activation of S1R by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that S1R agonists may have therapeutic potential in the treatment of neurodegenerative diseases . .

Safety and Hazards

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

Properties

IUPAC Name |

1-(3-piperidin-1-ylpropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-7-14(8-3-1)9-4-10-15-11-5-13-6-12-15/h13H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNQOMWDCRZFPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371947 |

Source

|

| Record name | 1-[3-(Piperidin-1-yl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111594-93-5 |

Source

|

| Record name | 1-[3-(Piperidin-1-yl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111594-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)